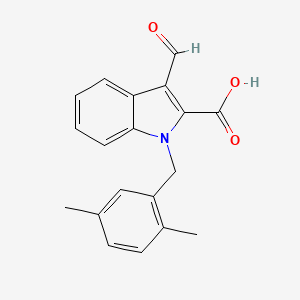
3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, structural formula, and molecular formula. The molecular weight, CAS number, and other identifiers may also be included .
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. The structure can provide information about the compound’s reactivity and properties .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. These properties can include melting point, boiling point, solubility, density, and others .Wissenschaftliche Forschungsanwendungen
Heterogeneous Reactions and Atmospheric Chemistry
Studies on methoxyphenols, including their reactions with NO₃ radicals, provide insights into the atmospheric chemistry and potential environmental implications of similar compounds. For instance, methoxyphenols, as tracers for wood smoke, undergo heterogeneous reactions that lead to various products, suggesting a complex behavior in atmospheric conditions which could be relevant for understanding the environmental impact of related compounds (Liu et al., 2017).
Crystal Growth and Material Applications
The growth of vanillin crystals, closely related in structure due to the presence of methoxy and aldehyde groups, for second harmonic generation applications highlights the potential of using similar compounds in material science, especially for nonlinear optical applications (Singh et al., 2001).
Enzyme Catalyzed Reactions
Research on enzyme catalyzed asymmetric C–C bond formation using compounds like benzaldehyde as substrates points towards the synthetic utility of similar methoxy-substituted benzaldehydes in preparing optically active compounds, which could have implications in pharmaceutical synthesis and chiral chemistry (Kühl et al., 2007).
Antimutagenic and Bioactivity Studies
The antimutagenic effects of benzaldehyde and its derivatives on mutagenesis indicate the potential bioactivity of similar compounds. Such properties could be explored for the development of new therapeutic agents or as part of a study on the biological effects of exposure to environmental pollutants (Watanabe et al., 1988).
Wirkmechanismus
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers , and its specific targets and their roles are still under investigation.
Mode of Action
It is known that the morpholinylsulfonyl group in the compound could potentially interact with various biological targets, leading to changes in cellular processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-26-18-10-13(12-21)2-4-17(18)28-16-5-3-14(11-15(16)20(22)23)29(24,25)19-6-8-27-9-7-19/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUXTKUIISQSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85268367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methoxy-4-(4-morpholin-4-ylsulfonyl-2-nitrophenoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2919422.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)



![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)
![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)



![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)
![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)